1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

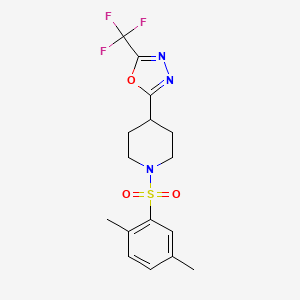

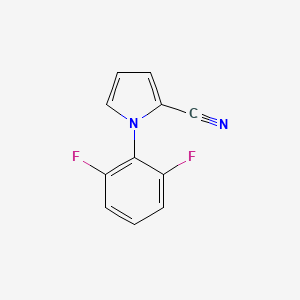

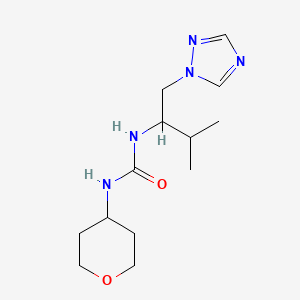

The compound “1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile” is an organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a phenyl ring, which is a six-membered aromatic ring, substituted with two fluorine atoms at the 2nd and 6th positions. The carbonitrile group (-C≡N) is attached to the pyrrole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromaticity in the pyrrole and phenyl rings, the electronegativity of the fluorine atoms, and the polarity of the carbonitrile group .Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors, including the electron-rich nature of the pyrrole ring, the electron-withdrawing nature of the fluorine atoms and the carbonitrile group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonitrile group and the electronegative fluorine atoms could affect its solubility, while the aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

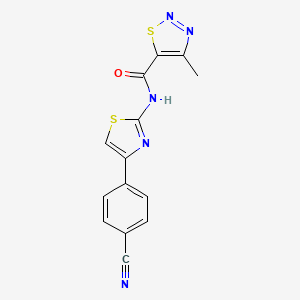

1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile derivatives show promise in anti-inflammatory applications. For instance, a study synthesized 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives and evaluated their anti-inflammatory activity using the rat paw edema method. One of these compounds exhibited more potent activity than the standard drug etoricoxib (Dholakia, 2023).

Insecticidal and Acaricidal Activities

A series of novel 2-arylpyrrole derivatives, including those with structures related to 1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile, have been shown to possess excellent insecticidal and acaricidal activities. These compounds were more effective than Chlorfenapyr, a commercial chemical of the 2-arylpyrroles class (Liu et al., 2012).

Crystal Structure and Mechanistic Investigation

The crystal structure and reaction mechanism of similar compounds like 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile were studied. These investigations contribute to a deeper understanding of the chemical properties and potential applications of related pyrrole-carbonitrile compounds (Liu, Chen, Sun, & Wu, 2013).

Synthesis and Reactivity

Research on the synthesis and reactivity of 1-pentafluorophenyl-1H-pyrrole derivatives, which are closely related to the chemical structure , provided insights into their electrophilic substitution reactions. This research is crucial for developing new compounds with potential applications in various scientific fields (Hrnčariková & Végh, 2003).

Structural, Optical, and Junction Characteristics

Research on pyridine derivatives, such as 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile, has revealed significant structural, optical, and diode characteristics. These findings are important for developing new materials with potential electronic and optical applications (Zedan, El-Taweel, & El-Menyawy, 2020).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-(2,6-difluorophenyl)pyrrole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2N2/c12-9-4-1-5-10(13)11(9)15-6-2-3-8(15)7-14/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPDKGRREPXCAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N2C=CC=C2C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2980105.png)

![1,3-bis(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980109.png)

![5,5,7,7-Tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2980110.png)

![(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2980111.png)

![8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2980113.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2980114.png)

![7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2980119.png)